Cas no 2810261-06-2 (6,6-Dimethoxy-2-oxaspiro[3.3]heptane)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane structure](https://ja.kuujia.com/scimg/cas/2810261-06-2x500.png)
6,6-Dimethoxy-2-oxaspiro[3.3]heptane 化学的及び物理的性質
名前と識別子
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- 2810261-06-2
- 6,6-Dimethoxy-2-oxaspiro[3.3]heptane
- PS-19302
- G15304
-
- インチ: 1S/C8H14O3/c1-9-8(10-2)3-7(4-8)5-11-6-7/h3-6H2,1-2H3
- InChIKey: JLSOKWFAFOIDFX-UHFFFAOYSA-N
- ほほえんだ: O1CC2(C1)CC(C2)(OC)OC
計算された属性
- せいみつぶんしりょう: 158.094294304g/mol
- どういたいしつりょう: 158.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 27.7Ų
6,6-Dimethoxy-2-oxaspiro[3.3]heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR02AHNI-250mg |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 250mg |
$52.00 | 2025-02-18 | |
Aaron | AR02AHNI-100g |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 97% | 100g |
$4794.00 | 2023-12-15 | |
Aaron | AR02AHNI-10g |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 10g |
$693.00 | 2025-02-18 | |
Aaron | AR02AHNI-25g |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 25g |
$1385.00 | 2025-02-18 | |
Aaron | AR02AHNI-1g |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 1g |
$139.00 | 2025-02-18 | |
Aaron | AR02AHNI-100mg |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 100mg |
$35.00 | 2025-02-18 | |
Aaron | AR02AHNI-5g |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 5g |
$416.00 | 2025-02-18 | |
Aaron | AR02AHNI-500mg |
6,6-dimethoxy-2-oxaspiro[3.3]heptane |
2810261-06-2 | 91% | 500mg |
$87.00 | 2025-02-18 |
6,6-Dimethoxy-2-oxaspiro[3.3]heptane 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
6,6-Dimethoxy-2-oxaspiro[3.3]heptaneに関する追加情報
Introduction to 6,6-Dimethoxy-2-oxaspiro[3.3]heptane (CAS No. 2810261-06-2)
6,6-Dimethoxy-2-oxaspiro[3.3]heptane, identified by its Chemical Abstracts Service (CAS) number 2810261-06-2, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic ether features a unique structural framework consisting of a seven-membered oxaspiro ring system, which makes it a promising candidate for further exploration in drug discovery and development. The presence of methoxy substituents at the 6-position of the spirocycle introduces additional chemical diversity, enabling various functionalization strategies that could enhance its pharmacological properties.
The molecular structure of 6,6-Dimethoxy-2-oxaspiro[3.3]heptane contributes to its potential utility in medicinal chemistry due to its rigid spirocyclic core. This core can serve as a scaffold for designing molecules with improved metabolic stability and binding affinity to biological targets. In recent years, spirocyclic compounds have been extensively studied for their ability to modulate enzyme activity and receptor interactions, making them attractive for therapeutic applications.
One of the most compelling aspects of 6,6-Dimethoxy-2-oxaspiro[3.3]heptane is its versatility in chemical modification. The methoxy groups provide reactive sites for further derivatization, allowing researchers to explore a wide range of analogs with tailored pharmacological profiles. For instance, introducing additional functional groups such as hydroxyl or carboxyl moieties could enhance solubility and bioavailability, while modifications at the spirocycle itself could fine-tune binding interactions with specific biological targets.
Recent advancements in computational chemistry have enabled the rapid screening of virtual libraries containing 6,6-Dimethoxy-2-oxaspiro[3.3]heptane derivatives, facilitating the identification of novel lead compounds for drug development. These computational approaches leverage machine learning algorithms and molecular docking simulations to predict binding affinities and pharmacokinetic properties, thereby accelerating the discovery process.
In the context of drug discovery, 6,6-Dimethoxy-2-oxaspiro[3.3]heptane has shown promise as a precursor for developing small-molecule inhibitors targeting various therapeutic areas. For example, derivatives of this compound have been investigated for their potential in modulating kinases and other enzymes involved in cancer signaling pathways. The spirocyclic core's ability to adopt multiple conformations may enhance binding flexibility, which is crucial for achieving high efficacy in biological systems.
The synthesis of 6,6-Dimethoxy-2-oxaspiro[3.3]heptane involves multi-step organic reactions that highlight the compound's synthetic accessibility. While traditional synthetic routes may require careful optimization to ensure high yields and purity, recent methodologies have improved the efficiency of these processes. Transition-metal-catalyzed reactions and asymmetric synthesis techniques have been particularly valuable in constructing the spirocyclic framework with high enantioselectivity.
From a regulatory perspective, 6,6-Dimethoxy-2-oxaspiro[3.3]heptane (CAS No. 2810261-06-2) does not fall under any restricted categories such as hazardous materials or controlled substances. This classification simplifies its handling and distribution in research settings, allowing scientists to focus on its potential therapeutic applications without additional regulatory burdens.
The growing interest in spirocyclic compounds like 6,6-Dimethoxy-2-oxaspiro[3.3]heptane underscores their significance in modern medicinal chemistry. As research continues to uncover new biological targets and mechanisms, compounds with unique structural motifs such as this one are likely to play an increasingly important role in the development of next-generation therapeutics.
In conclusion, 6,6-Dimethoxy-2-oxaspiro[3.3]heptane represents a fascinating example of how structural innovation can drive advancements in drug discovery. Its versatile scaffold and synthetic accessibility make it an attractive platform for developing novel bioactive molecules with potential applications across multiple therapeutic domains.
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